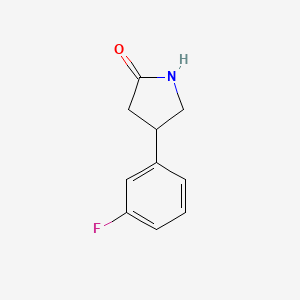

4-(3-Fluorophenyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

4-(3-fluorophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-2-7(4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAATVVLZQPDIED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670057 | |

| Record name | 4-(3-Fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019650-87-3 | |

| Record name | 4-(3-Fluorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Frontier of Neuromodulation: A Technical Guide to the Putative Mechanisms of 4-(3-Fluorophenyl)pyrrolidin-2-one

A Note to the Researcher: Preliminary literature and database searches indicate that 4-(3-Fluorophenyl)pyrrolidin-2-one is a novel or sparsely documented compound. As such, a detailed, experimentally validated mechanism of action is not yet established in publicly accessible scientific literature. This guide, therefore, adopts a forward-looking, predictive approach. By examining the structure of 4-(3-Fluorophenyl)pyrrolidin-2-one and drawing parallels with well-characterized analogues, we can construct a robust, testable hypothesis regarding its mechanism of action. This document serves as a foundational framework for initiating research into this promising molecule.

Part 1: Deconstructing the Molecule: A Rationale for Mechanistic Investigation

The structure of 4-(3-Fluorophenyl)pyrrolidin-2-one is intriguing, comprising a pyrrolidin-2-one core, a foundational element of the nootropic and anticonvulsant racetam class of drugs. The addition of a 3-fluorophenyl group at the 4-position suggests a potential for novel interactions within the central nervous system. The fluorine atom, a bioisostere of a hydrogen atom, can significantly alter the molecule's pharmacokinetic and pharmacodynamic properties by modifying its lipophilicity, metabolic stability, and binding affinity to protein targets.

Our hypothesis is that 4-(3-Fluorophenyl)pyrrolidin-2-one modulates neuronal excitability through interaction with presynaptic targets, a mechanism shared by several neurologically active pyrrolidinone derivatives.

Part 2: A Proposed Primary Mechanism of Action: Targeting Synaptic Vesicle Glycoprotein 2A (SV2A)

A primary and highly plausible target for 4-(3-Fluorophenyl)pyrrolidin-2-one is the Synaptic Vesicle Glycoprotein 2A (SV2A). This integral membrane protein is located on synaptic vesicles and plays a crucial role in the regulation of neurotransmitter release. The well-established anticonvulsant, levetiracetam, a structural analogue, exerts its therapeutic effects through high-affinity binding to SV2A.

Experimental Validation of Target Engagement

To ascertain the interaction between 4-(3-Fluorophenyl)pyrrolidin-2-one and SV2A, a series of binding assays would be essential.

Table 1: Proposed Binding Affinity Studies

| Assay Type | Target | Radioligand | Objective |

| Radioligand Binding Assay | Recombinant human SV2A | [³H]-Levetiracetam | To determine the binding affinity (Ki) of 4-(3-Fluorophenyl)pyrrolidin-2-one for SV2A. |

| Autoradiography | Rodent brain slices | [³H]-UCB-J | To visualize the binding of 4-(3-Fluorophenyl)pyrrolidin-2-one to SV2A in native brain tissue. |

Step-by-Step Protocol: Radioligand Binding Assay for SV2A

-

Membrane Preparation: Homogenize rodent cerebral cortex tissue in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Pellet Collection: Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Washing: Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Protein Quantification: Determine the protein concentration of the final membrane preparation using a standard method (e.g., Bradford assay).

-

Incubation: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [³H]-Levetiracetam and varying concentrations of the test compound, 4-(3-Fluorophenyl)pyrrolidin-2-one.

-

Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Visualizing the Proposed Signaling Pathway

Caption: Experimental workflow for off-target profiling.

Part 4: Future Directions and Therapeutic Potential

The therapeutic potential of 4-(3-Fluorophenyl)pyrrolidin-2-one hinges on its affinity and selectivity for SV2A, as well as its pharmacokinetic profile. If it demonstrates high affinity for SV2A and a favorable safety profile, it could be a candidate for the treatment of epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability.

Further research should focus on:

-

In vivo efficacy: Testing the compound in animal models of epilepsy.

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to optimize potency and selectivity.

This structured approach will be critical in elucidating the true mechanism of action of 4-(3-Fluorophenyl)pyrrolidin-2-one and determining its potential as a novel therapeutic agent.

References

-

At this time, no direct references for the mechanism of action of 4-(3-Fluorophenyl)pyrrolidin-2-one are available. The proposed mechanisms and experimental protocols are based on established methodologies for analogous compounds.

-

Title: The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Source: Proceedings of the National Academy of Sciences of the United States of America. URL: [Link]

-

Title: Levetiracetam: a new antiepileptic drug. Source: Nature Reviews Drug Discovery. URL: [Link]

-

Title: SV2A protein is a broad-spectrum anticonvulsant target. Source: Annals of Neurology. URL: [Link]

-

A Technical Guide to 4-(3-Fluorophenyl)pyrrolidin-2-one: Synthesis, Structure, and Applications

This technical guide provides a comprehensive overview of 4-(3-Fluorophenyl)pyrrolidin-2-one, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical identity, a robust synthesis protocol, and its relevance as a structural motif in biologically active molecules.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence stems from its ability to act as a versatile template for introducing diverse functionalities, thereby modulating pharmacological activity, selectivity, and pharmacokinetic properties.[1] The introduction of an aryl group at the 4-position of the pyrrolidinone ring, as seen in 4-phenyl-2-pyrrolidinone and its derivatives, has been associated with a range of biological activities, including nootropic and anticonvulsant effects.[2][3] The strategic placement of a fluorine atom on the phenyl ring, as in 4-(3-Fluorophenyl)pyrrolidin-2-one, is a common tactic in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[4]

This guide focuses specifically on the 3-fluoro isomer, detailing its precise chemical structure and a validated, step-by-step synthesis methodology.

IUPAC Nomenclature and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 4-(3-Fluorophenyl)pyrrolidin-2-one .

The structure consists of a five-membered lactam (a cyclic amide), known as a pyrrolidin-2-one ring. A phenyl group is attached to the carbon atom at the 4th position of this ring, and a fluorine atom is substituted at the 3rd position (meta-position) of the phenyl ring.

Structural Representation:

Caption: Chemical structure of 4-(3-Fluorophenyl)pyrrolidin-2-one.

Key Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀FNO | - |

| Molecular Weight | 179.19 g/mol | - |

| Physical Form | Crystalline solid | [2] |

| XLogP3 | 1.3 | Predicted |

| Hydrogen Bond Donor Count | 1 | Predicted |

| Hydrogen Bond Acceptor Count | 2 | Predicted |

Synthesis of 4-(3-Fluorophenyl)pyrrolidin-2-one: A Two-Step Protocol

The synthesis of 4-aryl-2-pyrrolidinones can be efficiently achieved through a two-step sequence involving a Michael addition followed by a reductive cyclization. This approach offers a reliable and scalable route to the target compound.

Overall Synthetic Scheme:

Sources

Unlocking Therapeutic Potential: A Technical Guide to Investigating 4-(3-Fluorophenyl)pyrrolidin-2-one

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The pyrrolidin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a diverse array of clinically significant therapeutics.[1] This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 4-(3-Fluorophenyl)pyrrolidin-2-one. While direct pharmacological data for this compound is not extensively published, this document synthesizes information from structurally analogous compounds to propose and detail methodologies for investigating high-probability biological targets. By examining the established activities of 4-phenylpyrrolidin-2-one analogs and other related structures, we can logically infer and systematically test for interactions with key players in neuropathology, oncology, and inflammatory diseases. This guide is designed to empower researchers with the rationale and practical workflows necessary to elucidate the mechanism of action and therapeutic promise of 4-(3-Fluorophenyl)pyrrolidin-2-one.

Introduction: The Privileged Pyrrolidin-2-one Scaffold

The pyrrolidin-2-one ring system is a recurring motif in a multitude of biologically active molecules.[1] Its prevalence in drug discovery is a testament to its favorable physicochemical properties, including metabolic stability and the ability to participate in crucial hydrogen bonding interactions with biological targets. Notably, this scaffold is the core of the racetam class of nootropic agents and the blockbuster anti-epileptic drug levetiracetam, highlighting its significance in targeting the central nervous system (CNS).[2][3] The introduction of a 4-phenyl substituent, as seen in the parent compound 4-phenylpyrrolidin-2-one, has been shown to confer a range of activities, including anticonvulsant and nootropic effects.[2] The further addition of a fluorine atom at the meta-position of the phenyl ring in 4-(3-Fluorophenyl)pyrrolidin-2-one suggests a strategic modification to enhance properties such as metabolic stability and blood-brain barrier penetration, making it a compelling candidate for investigation.

This guide will systematically explore the most probable therapeutic targets for 4-(3-Fluorophenyl)pyrrolidin-2-one based on a comprehensive analysis of structure-activity relationships (SAR) of related compounds. For each proposed target class, we will provide the scientific rationale, potential therapeutic implications, and detailed, actionable experimental protocols for validation.

Central Nervous System (CNS) Targets: Building on the Racetam Legacy

The structural similarity of 4-(3-Fluorophenyl)pyrrolidin-2-one to the racetam family of drugs strongly suggests the CNS as a primary area of investigation. Derivatives of 4-phenylpyrrolidin-2-one have been specifically designed to combine the nootropic properties of racetams with anticonvulsant activity.[2]

Levetiracetam Binding Site (LBS) / Synaptic Vesicle Glycoprotein 2A (SV2A)

Rationale: Levetiracetam, a prominent anticonvulsant, exerts its effect through a unique mechanism involving binding to the synaptic vesicle glycoprotein 2A (SV2A), a protein integral to the regulation of neurotransmitter release.[3] Given the structural analogy, 4-(3-Fluorophenyl)pyrrolidin-2-one is a prime candidate for interaction with this target.

Therapeutic Implications: A ligand for SV2A could have significant potential in the treatment of epilepsy and other seizure disorders.

Experimental Validation Workflow:

Caption: Workflow for SV2A Target Validation.

Detailed Protocol: Radioligand Displacement Assay for SV2A

-

Preparation of Synaptic Membranes: Homogenize brain tissue (e.g., rat hippocampus) in ice-cold buffer (50 mM Tris-HCl, pH 7.4). Centrifuge at 1,000 x g for 10 minutes to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at 100,000 x g for 60 minutes to pellet the synaptic membranes. Resuspend the pellet in fresh buffer.

-

Binding Assay: In a 96-well plate, combine the synaptic membrane preparation, the radioligand (e.g., [³H]-levetiracetam), and varying concentrations of 4-(3-Fluorophenyl)pyrrolidin-2-one.

-

Incubation: Incubate the mixture at 4°C for 2 hours to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters with ice-cold buffer and measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of 4-(3-Fluorophenyl)pyrrolidin-2-one, which represents the concentration required to displace 50% of the radioligand.

Voltage-Gated Sodium Channels (VGSCs)

Rationale: Certain 4-phenyl-pyrrolidine derivatives have been identified as potent activators of specific voltage-gated sodium channels, such as Naᵥ1.1.[4] This channel is crucial for the excitability of inhibitory interneurons, and its dysfunction is linked to epilepsy syndromes like Dravet syndrome.

Therapeutic Implications: A selective activator of Naᵥ1.1 could be a novel therapeutic strategy for certain forms of epilepsy by enhancing inhibitory neurotransmission.

Experimental Validation Workflow:

Caption: Workflow for VGSC Target Validation.

Detailed Protocol: Whole-Cell Patch Clamp Assay

-

Cell Culture: Culture HEK293 cells stably expressing the human Naᵥ1.1 channel.

-

Electrophysiology: Perform whole-cell voltage-clamp recordings using a patch-clamp amplifier.

-

Compound Application: Perfuse the cells with a solution containing a known concentration of 4-(3-Fluorophenyl)pyrrolidin-2-one.

-

Voltage Protocol: Apply a voltage step protocol to elicit sodium currents.

-

Data Acquisition and Analysis: Record the sodium currents before and after compound application. Analyze changes in current amplitude and the time constant of inactivation (τ). An increase in the decay time constant is indicative of channel activation.[4]

Adrenergic Receptors: Exploring a Vasculature and CNS Axis

Derivatives of pyrrolidin-2-one have been synthesized and shown to possess affinity for both α₁- and α₂-adrenoceptors.[5][6] These receptors are involved in a wide range of physiological processes, including blood pressure regulation and neurotransmission.

Rationale: The phenylpiperazine moiety in the reported active compounds can be considered a bioisostere of the 3-fluorophenyl group in our compound of interest, suggesting a potential for interaction with adrenergic receptors.

Therapeutic Implications:

-

α₁-Adrenoceptor Antagonism: Potential for treating hypertension.[6]

-

α₂-Adrenoceptor Agonism/Antagonism: Potential for sedation, analgesia, or antidepressant effects depending on the nature of the interaction.

Experimental Validation Workflow:

Caption: Adrenergic Receptor Target Validation.

Detailed Protocol: cAMP Assay for α₂-Adrenoceptor Activity

-

Cell Culture: Use a cell line expressing the α₂A-adrenoceptor (e.g., CHO-K1 cells).

-

Assay Setup: Plate the cells in a 96-well plate. Pre-treat the cells with forskolin to stimulate cAMP production.

-

Compound Addition: Add varying concentrations of 4-(3-Fluorophenyl)pyrrolidin-2-one to the wells.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

Data Analysis: An agonist will inhibit forskolin-stimulated cAMP production, while an antagonist will block the inhibitory effect of a known agonist.

Epigenetic Regulation: The Bromodomain and Extra-Terminal (BET) Family

The bromodomain-containing protein 4 (BRD4) has emerged as a significant target in oncology and inflammatory diseases.[7] Intriguingly, some BRD4 inhibitors incorporate a pyrrolidinone scaffold.[8]

Rationale: The pyrrolidinone moiety can act as a mimic of acetylated lysine, a key recognition motif for bromodomains.[8] This structural feature makes 4-(3-Fluorophenyl)pyrrolidin-2-one a candidate for interaction with the acetyl-lysine binding pocket of BRD4.

Therapeutic Implications: Inhibition of BRD4 has shown promise in treating various cancers by downregulating oncogenes like MYC, and in mitigating inflammation.[7][9]

Experimental Validation Workflow:

Caption: BRD4 Target Validation Workflow.

Detailed Protocol: AlphaScreen Assay for BRD4 Inhibition

-

Reagents: Use recombinant His-tagged BRD4(BD1), a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac), streptavidin-coated donor beads, and nickel chelate acceptor beads.

-

Assay Procedure: In a 384-well plate, combine BRD4, the biotinylated peptide, and varying concentrations of 4-(3-Fluorophenyl)pyrrolidin-2-one.

-

Incubation: Incubate at room temperature to allow for binding.

-

Bead Addition: Add the donor and acceptor beads and incubate in the dark.

-

Signal Detection: If BRD4 binds to the peptide, the beads are brought into proximity, generating a chemiluminescent signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.

-

Data Analysis: Calculate the IC₅₀ value for the compound.

Other Potential Targets: Expanding the Horizon

While the aforementioned targets represent the highest probability candidates, the versatility of the phenylpyrrolidinone scaffold warrants consideration of other possibilities.

Retinoid-Related Orphan Receptor Gamma T (RORγt)

Rationale: A series of cis-3,4-diphenylpyrrolidines, which share a similar spatial arrangement of aromatic rings with 4-(3-Fluorophenyl)pyrrolidin-2-one, have been developed as RORγt inverse agonists.[10]

Therapeutic Implications: RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune and inflammatory diseases. An inverse agonist could be beneficial in conditions such as psoriasis and multiple sclerosis.

Serotonin 5-HT₂ₐ Receptor

Rationale: Although there is no direct evidence linking this specific scaffold to 5-HT₂ₐ receptors, these receptors are critical targets for many CNS-active drugs, particularly antipsychotics. Given the potential for CNS activity, off-target screening or a focused investigation is warranted.

Therapeutic Implications: A 5-HT₂ₐ antagonist or inverse agonist could have utility in the treatment of psychosis and certain sleep disorders.[11][12]

Summary and Future Directions

4-(3-Fluorophenyl)pyrrolidin-2-one is a molecule of significant interest, standing at the intersection of several validated pharmacophores. This guide has outlined a rational, multi-pronged approach to elucidating its therapeutic potential, focusing on high-probability targets in the CNS, adrenergic system, and epigenetic regulation. The provided experimental workflows offer a clear and actionable path for researchers to systematically investigate the pharmacology of this compound.

Successful validation of activity at any of these targets would open up exciting avenues for drug development. Future work should focus on lead optimization, including further SAR studies to enhance potency and selectivity, as well as comprehensive pharmacokinetic and toxicological profiling. The journey from a promising scaffold to a clinically valuable therapeutic is arduous, but with a systematic and informed approach as outlined here, the potential of 4-(3-Fluorophenyl)pyrrolidin-2-one can be fully explored.

References

-

Zaręba, P., et al. (2014). Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. PubMed. [Link]

-

Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. PubMed. [Link]

-

Zhmurenko, L. A., et al. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal. [Link]

-

Kenda, B., et al. (2004). Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity. PubMed. [Link]

-

Yamaoka, M., et al. (2019). Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators. PubMed. [Link]

-

Chem-Impex. 2-(4-Fluorophenyl)pyrrolidine. [Link]

-

PubChemLite. 4-(3-fluorophenyl)pyrrolidin-2-one (C10H10FNO). [Link]

-

Sahoo, S., et al. (2022). Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation. bioRxiv. [Link]

-

Zhang, G., et al. (2018). Drug Discovery Targeting Bromodomain-Containing Protein 4. Journal of Medicinal Chemistry. [Link]

-

Gudasheva, T. A., et al. (2020). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. PubMed Central. [Link]

-

Zaręba, P., et al. (2015). α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one. PubMed. [Link]

-

Pushkarsky, T., et al. (2019). Validation of the epigenetic reader bromodomain-containing protein 4 (BRD4) as a therapeutic target for treatment of airway remodeling. PubMed Central. [Link]

-

Cohen, A., et al. (2022). A new class of 5-HT2A/5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed. [Link]

-

Sklenicka, J., et al. (2024). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PubMed Central. [Link]

-

Pihan, S. A., et al. (1998). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. PubMed. [Link]

-

Fantegrossi, W. E., et al. (2022). “Selective” serotonin 5-HT2A receptor antagonists. PubMed Central. [Link]

-

Sugasawa, K., et al. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega. [Link]

-

Liu, T., et al. (2021). Discovery of Orally Bioavailable Chromone Derivatives as Potent and Selective BRD4 Inhibitors: Scaffold Hopping, Optimization, and Pharmacological Evaluation. ResearchGate. [Link]

-

Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]

-

Wikipedia. Serotonin 5-HT2A receptor antagonist. [Link]

-

Wujtewicz, M., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N. MDPI. [Link]

-

Raote, I., et al. (2013). Serotonin 5-HT2A Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI. [Link]

-

Sugasawa, K., et al. (2017). Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. PubMed Central. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. α2A-adrenoceptor. [Link]

-

Wang, Y., et al. (2022). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening. MDPI. [Link]

-

Wikipedia. Vesicular monoamine transporter 2. [Link]

-

Abel, P. W., & Jain, N. (2012). α-Adrenoceptor assays. PubMed. [Link]

-

De Vita, D., et al. (2024). Identification of Novel Bromodomain-Containing Protein 4 (BRD4) Binders through 3D Pharmacophore-Based Repositioning Screening Campaign. National Institutes of Health. [Link]

-

Roth, B. L., & Westkaemper, R. B. (2025). 5-HT2A Receptors: Pharmacology and Functional Selectivity. ResearchGate. [Link]

-

Roth, B. L., et al. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience. [Link]

-

Sklenicka, J., et al. (2024). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. bioRxiv. [Link]

-

Wang, N., et al. (2024). Binding Mechanism of Inhibitors to BRD4 and BRD9 Decoded by Multiple Independent Molecular Dynamics Simulations and Deep Learning. MDPI. [Link]

-

Alim, I. A., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ResearchGate. [Link]

-

Wikipedia. Alpha-1 adrenergic receptor. [Link]

-

Patsnap Synapse. (2024). What are 5-HT2A receptor inverse agonists and how do they work?. [Link]

-

Sklenicka, J., et al. (2024). Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed. [Link]

-

Wu, S. Y., & Chiang, C. M. (2018). BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications. MDPI. [Link]

-

Xu, P., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the α2A adrenergic receptor. PubMed Central. [Link]

-

Roth, B. L., et al. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. PubMed. [Link]

-

Leopoldo, M., et al. (2007). New serotonin 5-HT(2A), 5-HT(2B), and 5-HT(2C) receptor antagonists: synthesis, pharmacology, 3D-QSAR, and molecular modeling of (aminoalkyl)benzo and heterocycloalkanones. PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 4-substituted pyrrolidone butanamides as new agents with significant antiepileptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Adrenoceptor antagonistic and hypotensive properties of novel arylpiperazine derivatives of pyrrolidin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of the epigenetic reader bromodomain-containing protein 4 (BRD4) as a therapeutic target for treatment of airway remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of novel natural product inhibitors of BRD4 using high throughput virtual screening and MD simulation | bioRxiv [biorxiv.org]

- 10. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

- 12. What are 5-HT2A receptor inverse agonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to 4-(3-Fluorophenyl)pyrrolidin-2-one Analogues and Derivatives

Abstract

The pyrrolidin-2-one scaffold is a foundational structural motif in medicinal chemistry, integral to a wide array of biologically active compounds.[1] Its unique conformational properties and capacity for diverse functionalization make it a privileged scaffold in drug discovery. This technical guide provides an in-depth exploration of a specific, highly promising subclass: 4-(3-Fluorophenyl)pyrrolidin-2-one and its analogues. The introduction of a fluorine atom at the meta-position of the phenyl ring significantly modulates the electronic and metabolic properties of the molecule, often enhancing potency, selectivity, and pharmacokinetic profiles. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, detailing synthetic strategies, pharmacological activities, structure-activity relationships (SAR), and analytical methodologies pertinent to this chemical class.

Introduction: The Significance of the 4-Arylpyrrolidin-2-one Core

The five-membered γ-lactam ring of pyrrolidin-2-one is a cornerstone of numerous pharmaceuticals and investigational drugs.[1] Its structural rigidity, combined with the stereogenic center at the C4 position, allows for precise three-dimensional orientation of substituents, which is critical for specific interactions with biological targets.[2] The aryl substituent at the 4-position is a key determinant of the molecule's pharmacological profile.

The incorporation of a fluorine atom, particularly at the meta-position of the phenyl ring, is a strategic choice in medicinal chemistry. This modification can:

-

Enhance Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets.

-

Improve Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's half-life.

-

Modulate Physicochemical Properties: Fluorine substitution can alter lipophilicity and pKa, influencing solubility, permeability, and oral bioavailability.

This guide will focus on the synthesis, applications, and derivatization of the 4-(3-Fluorophenyl)pyrrolidin-2-one core, a scaffold with demonstrated potential in targeting a range of enzymes and receptors.

Synthetic Strategies and Methodologies

The construction of the 4-arylpyrrolidin-2-one ring system can be achieved through several established synthetic routes. The choice of method often depends on the desired stereochemistry and the availability of starting materials.

Classical Synthesis via Michael Addition and Reductive Cyclization

A prevalent and robust method involves the conjugate addition of a nitroalkane to a substituted chalcone, followed by reduction of the nitro group and subsequent intramolecular cyclization. This pathway offers a high degree of control over the substitution pattern.

Rationale: This multi-step approach is advantageous due to the commercial availability of a wide variety of substituted benzaldehydes and acetophenones (for chalcone synthesis) and nitroalkanes. The reduction of the nitro group to an amine, which then spontaneously cyclizes to form the lactam ring, is a reliable and high-yielding transformation.[3]

Detailed Experimental Protocol: Synthesis of 4-(3-Fluorophenyl)pyrrolidin-2-one

Objective: To synthesize the core scaffold via a three-step process.

Step 1: Synthesis of (E)-1-(3-Fluorophenyl)-3-phenylprop-2-en-1-one (3-Fluoro-chalcone)

-

To a stirred solution of 3-fluoroacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol at room temperature, add a 20% aqueous solution of sodium hydroxide (2.0 eq) dropwise.

-

Maintain stirring at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield the chalcone.

Step 2: Synthesis of 3-(3-Fluorophenyl)-4-nitro-1-phenylbutan-1-one

-

Dissolve the synthesized chalcone (1.0 eq) in nitromethane, which acts as both solvent and reactant.

-

Add a catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

-

Stir the mixture at 40-50 °C for 12-18 hours.

-

After cooling, remove the excess nitromethane under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Reductive Cyclization to 4-(3-Fluorophenyl)pyrrolidin-2-one

-

Dissolve the nitro-ketone intermediate (1.0 eq) in a suitable solvent, such as methanol or acetic acid.

-

Add a reducing agent. A common and effective choice is catalytic hydrogenation using Palladium on carbon (10% Pd/C) under a hydrogen atmosphere (50 psi). Alternatively, chemical reduction using agents like ammonium borane can be employed.[3]

-

The reaction involves the reduction of both the ketone and the nitro group, followed by spontaneous intramolecular aminolysis to form the stable pyrrolidin-2-one ring.[3]

-

After the reaction is complete (monitored by TLC or LC-MS), filter the catalyst and concentrate the solvent in vacuo.

-

Purify the final product by recrystallization or column chromatography.

Pharmacological Profile and Mechanism of Action (MoA)

Analogues of 4-phenylpyrrolidin-2-one have been investigated for a multitude of biological activities, including nootropic, anxiolytic, and enzyme inhibitory effects.[1] A particularly significant area of research is their activity as inhibitors of enzymes involved in the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH).[4][5]

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide (AEA).[4] Inhibition of FAAH increases the endogenous levels of AEA, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6]

The 4-arylpyrrolidin-2-one scaffold can be elaborated to interact with the active site of FAAH. The mechanism of inhibition by many small molecules targeting serine hydrolases involves the formation of a covalent adduct with the catalytic serine residue.[7][8]

Mechanism of Action (MoA): Covalent Inhibition

-

Binding: The inhibitor first binds reversibly to the enzyme's active site. The 3-fluorophenyl group can engage in hydrophobic and potentially fluorine-specific interactions within the acyl chain-binding pocket of FAAH.[9]

-

Nucleophilic Attack: The catalytic serine residue (e.g., Ser241 in FAAH) performs a nucleophilic attack on an electrophilic center of the inhibitor (often a carbonyl group within a carbamate or urea moiety attached to the pyrrolidinone core).[7][8]

-

Covalent Adduct Formation: This attack results in the formation of a stable, covalent bond, rendering the enzyme inactive. This is often a "suicide substrate" mechanism, where the enzyme participates in its own inactivation.[8]

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing lead compounds into clinical candidates. For the 4-(3-fluorophenyl)pyrrolidin-2-one scaffold, key modifications can be explored at three primary positions: the nitrogen of the lactam (N1), the phenyl ring (C4), and other positions on the pyrrolidinone ring itself.

Key Insights from SAR Studies:

-

N1-Substitution: The nitrogen atom of the lactam is a common point for derivatization. Introducing larger, often lipophilic groups can enhance binding to hydrophobic pockets in target enzymes. For instance, attaching moieties like piperidine-sulfonyl-phenyl groups has led to potent inhibitors of aldo-keto reductase AKR1C3.[10]

-

C4-Aryl Substitution: The substitution pattern on the phenyl ring is critical. Meta-substituted derivatives, such as the 3-fluoro analogue, often show improved biological activity compared to ortho- or para-substituted compounds.[2] This is attributed to the optimal positioning of the substituent to engage with specific amino acid residues in the target's binding site.

-

Stereochemistry at C4: The stereochemistry at the C4 position is paramount. Often, only one enantiomer (R or S) will exhibit the desired biological activity due to the chiral nature of protein active sites. For example, in a series of 4-phenylchroman analogues, a cis relationship between substituents was found to be optimal for activity, highlighting the importance of stereochemical control.[11]

Table 1: SAR Summary for Hypothetical FAAH Inhibitors

| Compound ID | R1 (N1-Substituent) | R2 (C4-Aryl Substituent) | Stereochemistry (C4) | FAAH IC₅₀ (nM) |

| Core | -H | 3-Fluorophenyl | Racemic | >10,000 |

| 1a | -Methyl | 3-Fluorophenyl | (R) | 5,200 |

| 1b | -Methyl | 3-Fluorophenyl | (S) | 850 |

| 2a | -Cyclohexylcarbamoyl | 3-Fluorophenyl | (S) | 75 |

| 2b | -Cyclohexylcarbamoyl | 4-Fluorophenyl | (S) | 250 |

| 2c | -Cyclohexylcarbamoyl | Phenyl | (S) | 400 |

| 3 | -Piperidinyl-urea | 3-Fluorophenyl | (S) | 15 |

Note: Data is illustrative and based on general principles of SAR for enzyme inhibitors.[2][10][12]

Physicochemical Properties and Analytical Characterization

The drug-like properties of these analogues are heavily influenced by their physicochemical characteristics. Comprehensive characterization is essential for quality control and regulatory submission.

Table 2: Key Physicochemical Properties

| Property | Typical Range / Method | Rationale for Importance |

| Molecular Weight | 250 - 500 g/mol | Influences solubility, permeability, and adherence to guidelines like Lipinski's Rule of Five. |

| LogP / LogD | 1.0 - 4.0 | Measures lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME). |

| Aqueous Solubility | >10 µM | Crucial for formulation, dissolution, and achieving therapeutic concentrations in vivo. |

| pKa | Lactam N-H is weakly acidic. Basic centers may be introduced in derivatives. | Determines the ionization state at physiological pH, impacting solubility, receptor binding, and cell permeability. |

| Metabolic Stability | Measured by in vitro microsomal stability assays.[12] Half-life (T½) > 30 min is often desirable. | Predicts in vivo clearance and dosing frequency. Fluorination often increases metabolic stability. |

Analytical Techniques

Rigorous analytical methods are required to confirm the structure, purity, and properties of synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the chemical structure and confirm the presence and position of the fluorine atom.[13][14]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition. LC-MS is a primary tool for monitoring reaction progress and assessing purity.[13][14]

-

Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the characteristic lactam carbonyl (C=O) stretch (typically ~1680-1700 cm⁻¹).[15][16]

-

Chiral Chromatography: Essential for separating enantiomers and determining enantiomeric excess (e.e.), which is critical given the stereospecificity of biological activity.

-

X-ray Crystallography: Provides definitive proof of structure and absolute stereochemistry. Powder X-ray diffraction (PXRD) can be used to characterize the solid-state form of the final compound.[17]

Future Directions and Therapeutic Potential

The 4-(3-Fluorophenyl)pyrrolidin-2-one scaffold and its derivatives represent a versatile and promising class of compounds for drug discovery. While their application as FAAH inhibitors is a major area of focus, their potential extends to other targets.

Future research should focus on:

-

Exploring New Targets: Screening libraries of these analogues against other enzymes (e.g., kinases, proteases) and receptors could uncover novel therapeutic applications.[1][18]

-

Stereoselective Synthesis: Developing more efficient and scalable methods for the stereoselective synthesis of the C4-chiral center is crucial for advancing these compounds into clinical development.[19]

-

Pharmacokinetic Optimization: Further derivatization to fine-tune ADME properties, such as improving solubility or reducing off-target effects, will be essential.

-

Advanced Formulations: Investigating novel drug delivery systems to enhance the bioavailability and therapeutic index of lead candidates.

The combination of a privileged medicinal chemistry scaffold with strategic fluorine substitution makes this class of molecules a fertile ground for the development of next-generation therapeutics for a range of disorders, from inflammatory pain to neurological conditions.

References

-

Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. (2022). PubMed Central. Available at: [Link]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. (2022). MDPI. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI. Available at: [Link]

-

Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2021). AIP Conference Proceedings. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Available at: [Link]

-

Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2021). ResearchGate. Available at: [Link]

-

Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. (n.d.). PubMed Central. Available at: [Link]

- Synthetic method of 4-phenyl-2-pyrrolidone. (2021). Google Patents.

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. Available at: [Link]

-

Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). ResearchGate. Available at: [Link]

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. (2022). MDPI. Available at: [Link]

-

Antioxidant Activity of some Pyrrolidin-2-One Derivatives. (2020). ResearchGate. Available at: [Link]

-

Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (2002). PubMed. Available at: [Link]

-

Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. (2009). PubMed Central. Available at: [Link]

-

Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PubMed Central. Available at: [Link]

-

Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. (2004). ResearchGate. Available at: [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (2022). MDPI. Available at: [Link]

-

Effect of Conjugation Degree on Solvation Behavior and Performance of Carboxyl-Containing Polyimide Binders for Silicon Anode of Lithium Battery. (2022). ACS Omega. Available at: [Link]

-

Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. (2021). AIP Publishing. Available at: [Link]

-

Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022). PubMed Central. Available at: [Link]

-

N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. (n.d.). AssayFinder. Available at: [Link]

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (n.d.). MDPI. Available at: [Link]

Sources

- 1. Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of fatty acid amide hydrolase produces PPAR-α-mediated analgesia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis | MDPI [mdpi.com]

- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 4-(3-Fluorophenyl)pyrrolidin-2-one Derivatives for Structure-Activity Relationship (SAR) Studies

Introduction: The Strategic Value of the 4-Arylpyrrolidin-2-one Scaffold in Medicinal Chemistry

The pyrrolidin-2-one (or γ-lactam) framework is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active compounds.[1] Its rigid, five-membered ring system provides a three-dimensional architecture that is ideal for orienting substituents to interact with biological targets. Specifically, the 4-aryl substituted pyrrolidin-2-ones have garnered significant interest due to their prevalence in compounds targeting a range of therapeutic areas, including but not limited to, central nervous system disorders, infectious diseases, and oncology.[2][3][4]

The strategic introduction of a fluorine atom onto the aryl moiety can profoundly influence a molecule's pharmacological profile.[5] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can be leveraged to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins.[5] The placement of fluorine at the 3-position of the phenyl ring is a common tactic in medicinal chemistry to alter the electronic properties of the ring and introduce a potential hydrogen bond acceptor without adding significant steric bulk.

This guide provides a comprehensive, field-proven protocol for the synthesis of 4-(3-Fluorophenyl)pyrrolidin-2-one, a key intermediate for building a library of derivatives for SAR studies. We will delve into the causality behind the chosen synthetic strategy, provide detailed, step-by-step experimental procedures, and discuss the application of these compounds in the iterative process of drug design.

Retrosynthetic Analysis and Synthetic Strategy

A robust and efficient synthesis is paramount for generating a library of analogs for SAR studies. The chosen strategy is a two-step sequence involving a Michael addition followed by a reductive cyclization of a γ-nitro ester intermediate. This approach is advantageous due to the ready availability of starting materials, generally high yields, and operational simplicity.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: 4-(3-Fluorophenyl)pyrrolidin-2-one Solubility Challenges

Welcome to the technical support guide for 4-(3-Fluorophenyl)pyrrolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's solubility in aqueous solutions. Here, we provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to ensure the success of your experiments.

I. Understanding the Challenge: Physicochemical Properties

4-(3-Fluorophenyl)pyrrolidin-2-one is a derivative of 4-phenylpyrrolidin-2-one, a class of compounds investigated for their potential nootropic and anticonvulsant activities.[1][2] The introduction of a fluorine atom to the phenyl ring can significantly alter the molecule's physicochemical properties, including its solubility. While the parent compound, 2-pyrrolidone, is miscible with water, the addition of the lipophilic fluorophenyl group is expected to decrease aqueous solubility.[3][4]

Predicted Physicochemical Properties of 4-(3-Fluorophenyl)pyrrolidin-2-one:

| Property | Predicted Value/Range | Implication for Aqueous Solubility |

| Molecular Weight | ~193.2 g/mol | Larger molecules can have lower solubility. |

| logP (Octanol-Water Partition Coefficient) | >1 (Estimated) | Indicates a preference for lipid environments over aqueous ones, suggesting low water solubility. |

| Hydrogen Bond Donors/Acceptors | 1 Donor (N-H), 1 Acceptor (C=O) | Capable of hydrogen bonding, but the bulky fluorophenyl group may hinder interactions with water. |

II. Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when working with 4-(3-Fluorophenyl)pyrrolidin-2-one in aqueous solutions.

Q1: My 4-(3-Fluorophenyl)pyrrolidin-2-one is not dissolving in my aqueous buffer. What should I do?

A1: This is a common issue due to the compound's predicted low aqueous solubility. Here is a systematic approach to address this:

-

Initial Dissolution in an Organic Solvent: First, dissolve the compound in a minimal amount of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices.[5]

-

Stepwise Addition to Aqueous Buffer: While vortexing or stirring, add the organic stock solution dropwise to your aqueous buffer. This helps to prevent precipitation.

-

Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent in your aqueous solution, ideally below 1% (v/v), to minimize potential effects on your experimental system.[6]

Q2: I'm observing precipitation after adding my compound stock to the aqueous medium. How can I prevent this?

A2: Precipitation upon addition to an aqueous buffer indicates that the compound's solubility limit has been exceeded.

-

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for precipitation issues.

Q3: What are solubilizing agents, and how can they help?

A3: Solubilizing agents are excipients that can increase the aqueous solubility of poorly soluble compounds.[7][8][9] They are crucial when the use of co-solvents is limited by their potential toxicity or interference with the assay.[10]

Commonly Used Solubilizing Agents:

| Agent Type | Examples | Mechanism of Action |

| Surfactants | Polysorbates (Tween® 20, Tween® 80), Sodium Dodecyl Sulfate (SDS) | Form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[11] |

| Cyclodextrins | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Form inclusion complexes with poorly soluble drugs, where the hydrophobic drug molecule is encapsulated within the cyclodextrin's hydrophobic cavity.[12][13][14] |

| Polymers | Polyethylene glycol (PEG), Polyvinylpyrrolidone (PVP) | Can enhance solubility through various mechanisms, including forming amorphous solid dispersions.[15][16] |

Important Consideration: The choice and concentration of a solubilizing agent must be carefully validated to ensure it does not interfere with your specific experimental assay.

Q4: How can I determine the actual concentration of my dissolved compound?

A4: It is crucial to verify the concentration of your compound in solution, especially after employing solubilization techniques.

-

Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles.

-

Quantification: Analyze the filtrate using an appropriate analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying small molecules like 4-(3-Fluorophenyl)pyrrolidin-2-one.[17][18] Mass spectrometry (MS) can also be used for highly sensitive and specific quantification.[17][19][20]

Q5: Could the compound be degrading in my aqueous solution?

A5: While pyrrolidin-2-one itself has good chemical stability, the stability of its derivatives in aqueous solutions, especially at different pH values and temperatures, should not be assumed.[3]

-

Stability Assessment Workflow:

Caption: Workflow for assessing compound stability.

A decrease in the peak area of the parent compound over time, with the potential appearance of new peaks, would indicate degradation.

III. Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions

This protocol outlines a general procedure for preparing a stock solution of 4-(3-Fluorophenyl)pyrrolidin-2-one and subsequent working solutions in an aqueous buffer.

Materials:

-

4-(3-Fluorophenyl)pyrrolidin-2-one

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

Vortex mixer

-

Sterile microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Prepare a High-Concentration Stock Solution:

-

Weigh out a precise amount of 4-(3-Fluorophenyl)pyrrolidin-2-one.

-

Dissolve the compound in a minimal volume of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

-

-

Prepare Intermediate Dilutions (if necessary):

-

Perform serial dilutions of the high-concentration stock solution in DMSO to create intermediate stock solutions.

-

-

Prepare the Final Working Solution:

-

While vortexing the aqueous buffer, add the required volume of the appropriate stock solution dropwise to achieve the desired final concentration.

-

Ensure the final DMSO concentration is as low as possible (e.g., <0.5% v/v).

-

-

Visual Inspection:

-

Visually inspect the final working solution for any signs of precipitation. If the solution is not clear, refer to the troubleshooting section.

-

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of your compound.[21]

Materials:

-

4-(3-Fluorophenyl)pyrrolidin-2-one stock solution in DMSO

-

Aqueous buffer

-

96-well microplate

-

Plate reader with nephelometry capabilities

Procedure:

-

Plate Preparation:

-

Add the aqueous buffer to the wells of a 96-well plate.

-

-

Compound Addition:

-

Add a small volume of the DMSO stock solution to the first well to achieve the highest desired concentration.

-

Perform serial dilutions across the plate.

-

-

Incubation:

-

Incubate the plate at a controlled temperature for a set period (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the light scattering (nephelometry) of each well.

-

-

Data Analysis:

-

The concentration at which a significant increase in light scattering is observed corresponds to the kinetic solubility limit.

-

IV. References

-

2-Pyrrolidone | C4H7NO | CID 12025 - PubChem. [Link]

-

Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8).

-

Abolghasemi, M. M., Mohammadi-Samani, S., & Ebrahimi, F. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 11(1), 1-13.

-

Al-kassas, R., Al-gobal, K., & Ad-Dahab, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 249.

-

Li, Y., Wang, Y., & Li, J. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. AAPS PharmSciTech, 22(3), 1-13.

-

Azeez, N. A., & Al-Obaidi, A. S. (2018). Antioxidant Activity of some Pyrrolidin-2-One Derivatives. Iraqi Journal of Pharmaceutical Sciences (P-ISSN: 1683-1527 E-ISSN: 2521-3512), 27(1), 1-8.

-

EXCiPACT. (2022). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery.

-

Zhmurenko, L. A., Litvinova, S. A., Mokrov, G. V., & Yarkov, S. A. (2019). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal, 53(5), 406-412.

-

Zhai, X., Bao, G., Wang, L., Sun, Y., & Gong, P. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Advances, 11(4), 045121.

-

Nowak, J., Woźniak, M., Rurarz, M., Ekiert, M., & Siczek, M. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4704.

-

CN112608267A - Synthetic method of 4-phenyl-2-pyrrolidone - Google Patents.

-

Liu, Y., Li, J., & Li, Y. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Analytical and bioanalytical chemistry, 399(5), 1865-1872.

-

Loftsson, T., & Jónsdóttir, J. (2007). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 4(2), 261-267.

-

Zheng, M., Bauer, F., Birk, G., & Lubda, D. (2017). Enhancing the Solubility of Active Pharmaceutical Ingredients Using Hot Melt Extrusion and Polyvinyl Alcohol. Pharma Excipients.

-

Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International journal of pharmaceutical sciences and research, 4(12), 4496.

-

Jamalzadeh, F., Ghafoori, H., Sariri, R., & Rabuti, H. (2016). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 3(2), 33-39.

-

U.S. Food and Drug Administration. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone.

-

ResearchGate. (n.d.). Surfactants and solubilizers and their main properties.

-

Patel, D., & Patel, K. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(4), 1-10.

-

Protheragen. (n.d.). Solubilizer Excipients.

-

SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.

-

Wikipedia. (n.d.). Pyrrolidine.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.

-

Bhalani, D. V., & Nutan, B. (2022). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 14(11), 2404.

-

Warren, D. B., Chalmers, D. K., & Pouton, C. W. (2010). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Journal of Pharmacy and Pharmacology, 62(11), 1544-1560.

-

Wathoni, N., Haerani, A., Yuniarsih, N., & Haryanti, R. (2019). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Advanced Pharmacy Education & Research| Jan-Mar, 9(1), 1-8.

-

Notario, R., & Abboud, J. L. M. (2014). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions. The Journal of organic chemistry, 79(17), 8048-8055.

-

Tofigh, S., & Tofigh, A. (2016). Considerations regarding use of solvents in in vitro cell based assays. Journal of Paramedical Sciences (JPS), 7(4).

-

Zhai, X., Bao, G., Wang, L., Sun, Y., & Gong, P. (2021). Synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. AIP Advances, 11(4), 045121.

-

Cayman Chemical. (n.d.). 4-Phenyl-2-pyrrolidinone (CAS Number: 1198-97-6).

-

Pampinella, P. J., & Liptak, V. D. (2008). In Vitro Solubility Assays in Drug Discovery. Current Protocols in Pharmacology, 43(1), 7-8.

-

Wikipedia. (n.d.). 2-Pyrrolidone.

-

Wadhwa, J., Nair, A., & Kumria, R. (2022). Co-solvency: A technique for solubility enhancement of poorly soluble drugs. Journal of Drug Delivery and Therapeutics, 12(4), 164-169.

-

Cheméo. (n.d.). Chemical Properties of (4-Fluorophenyl)acetone (CAS 459-03-0).

-

Al-kassas, R., Al-gobal, K., & Ad-Dahab, A. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(2), 249.

-

Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.

-

NIOSH. (1998). Method 1302. N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD.

-

Williams, A. C., & Barry, B. W. (2004). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. European Journal of Pharmaceutics and Biopharmaceutics, 57(2), 223-233.

-

Formula Botanica. (2024, June 18). Guide to 4 Natural Solubilisers for Cosmetic Formulating.

-

PubChem. (n.d.). 4-Amino-1-phenylpyrrolidin-2-one.

-

PubChem. (n.d.). 1-(3-Fluorophenyl)-2-(1-pyrrolidinyl)-1-propanone.

-

Chen, J. R., & Li, Y. (2015). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry, 13(28), 7755-7759.

-

ResearchGate. (n.d.). 2'-[(4-Fluorophenyl)carbonyl]-1'-phenyl-1',2',5',6',7',7a'-hexahydrospiro[indole-3,3'-pyrrolizin]-2(1H)-one.

-

MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.

-

Sharma, A., & Jain, C. P. (2012). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Pharmaceutics, 3(1), 1-10.

-

PubChem. (n.d.). Pyrrolidine.

-

Kolanos, R., Sakloth, F., Jain, H. D., Partilla, J. S., Baumann, M. H., Glennon, R. A., & Fantegrossi, W. E. (2015). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Bioorganic & medicinal chemistry, 23(17), 5649-5657.

-

Liu, Y., Li, J., & Li, Y. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Analytical and bioanalytical chemistry, 399(5), 1865-1872.

-

PubChem. (n.d.). 2-(Pyrrolidin-1-yl)-1-(4-bromophenyl)pentan-1-one.

Sources

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]

- 5. wjbphs.com [wjbphs.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solubilizer Excipients - Protheragen [protheragen.ai]

- 10. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 16. mdpi.com [mdpi.com]

- 17. fda.gov [fda.gov]

- 18. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

- 20. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]

Technical Support Center: Overcoming Poor Cell Permeability of 4-(3-Fluorophenyl)pyrrolidin-2-one

Welcome to the technical support center for 4-(3-Fluorophenyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cellular uptake of this compound in their experiments. We will explore the potential causes of poor cell permeability and provide detailed troubleshooting guides, frequently asked questions, and experimental protocols to help you overcome these hurdles.

Understanding the Challenge: A Physicochemical Perspective

4-(3-Fluorophenyl)pyrrolidin-2-one is a small molecule with a pyrrolidinone scaffold, a structural motif prevalent in many biologically active compounds due to its favorable properties.[1][2][3] However, achieving optimal intracellular concentrations can be a significant challenge, hindering the evaluation of its biological activity in cell-based assays.

The key to troubleshooting its permeability lies in understanding its structure:

-

Pyrrolidinone Core: This five-membered lactam ring is generally considered to be relatively polar. The amide group contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can interact favorably with the aqueous extracellular environment but may be energetically penalized when crossing the hydrophobic lipid bilayer of the cell membrane.

-

3-Fluorophenyl Group: The fluorophenyl group adds lipophilicity to the molecule, which is generally favorable for membrane partitioning.[4] Fluorine substitution can subtly modulate a compound's physicochemical properties, including its lipophilicity and metabolic stability.[5][6] However, the overall balance between the polar pyrrolidinone core and the lipophilic fluorophenyl group is critical for passive diffusion across the cell membrane.

An imbalance in these properties can lead to low passive diffusion, a primary mechanism for small molecule entry into cells. Furthermore, the compound could be a substrate for cellular efflux pumps, which actively transport molecules out of the cell, further reducing the intracellular concentration.

Troubleshooting Guide: Low Intracellular Concentration

If you are observing lower-than-expected activity of 4-(3-Fluorophenyl)pyrrolidin-2-one in your cell-based assays, it is crucial to systematically troubleshoot the potential causes.

Initial Assessment: Is Permeability the Culprit?

Before modifying the compound or delivery system, it's essential to confirm that poor permeability is indeed the issue.

Question: How can I be sure that low efficacy in my cell-based assay is due to poor permeability and not other factors?

Answer: A lack of biological effect can stem from multiple factors. It is crucial to de-risk your experimental system before focusing solely on permeability.[7][8][9][10]

-

Confirm Target Engagement in a Cell-Free System: If possible, test the activity of 4-(3-Fluorophenyl)pyrrolidin-2-one in a biochemical assay using purified target protein. If the compound is active in this setting but not in a cellular context, it strongly suggests a permeability issue.

-

Assess Compound Stability: Verify the stability of the compound in your cell culture medium over the time course of your experiment. Degradation can lead to a loss of active compound.

-

Evaluate Cytotoxicity: At the concentrations used, ensure the compound is not causing significant cell death, which could mask any specific biological effects. An MTT or other viability assay can be used for this purpose.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-(3-Fluorophenyl)pyrrolidin-2-one that might contribute to poor cell permeability?

A1: The interplay between the polar pyrrolidinone ring and the lipophilic fluorophenyl group is critical. While the fluorophenyl moiety increases lipophilicity, the hydrogen bonding capacity of the lactam's N-H group can hinder its ability to cross the nonpolar lipid bilayer. An analysis based on Lipinski's Rule of Five can provide initial insights, but experimental validation is key.[11]

Q2: I suspect my compound is being actively removed from the cells. How can I test for efflux pump involvement?

A2: You can co-incubate your cells with 4-(3-Fluorophenyl)pyrrolidin-2-one and a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A. If you observe a significant increase in the biological activity of your compound in the presence of the inhibitor, it strongly suggests that it is a substrate for one or more efflux pumps.

Q3: What are the first steps I should take to try and improve the cellular uptake of my compound?

A3: The most straightforward initial approaches are often to increase the incubation time or the concentration of the compound. However, be mindful of potential off-target effects and cytotoxicity at higher concentrations. If these simple modifications are not effective, more advanced strategies such as the use of permeation enhancers, prodrug modifications, or nanoparticle formulations should be considered.[12][13][14][]

Q4: Are there any "universal" permeation enhancers I can use?

A4: Some researchers use low concentrations of solvents like DMSO as permeation enhancers, but this can have confounding effects on the cells. More specific and less disruptive approaches are generally recommended. The choice of an appropriate permeation enhancer is highly dependent on the cell type and the specific compound.

Q5: How do I choose between a prodrug approach and a nanoparticle formulation?

A5: The choice depends on your experimental goals and resources.

-

Prodrugs: This involves chemical modification of 4-(3-Fluorophenyl)pyrrolidin-2-one to create a more lipophilic version that can cross the cell membrane and then be cleaved by intracellular enzymes to release the active compound.[16][17][18][19][20] This is a powerful strategy but requires synthetic chemistry expertise.

-

Nanoparticle Formulations: Encapsulating the compound in lipid- or polymer-based nanoparticles can facilitate its entry into cells, often via endocytosis.[13][14][] This approach may be more accessible if you have experience with formulating nanoparticles.

Strategies for Enhancing Cell Permeability

If you have confirmed that poor cell permeability is limiting the efficacy of 4-(3-Fluorophenyl)pyrrolidin-2-one, several strategies can be employed.

Strategy 1: The Prodrug Approach

The core idea is to mask the polar N-H group of the pyrrolidinone ring with a lipophilic, cleavable moiety. This increases the overall lipophilicity of the molecule, facilitating its passive diffusion across the cell membrane. Once inside the cell, endogenous enzymes (e.g., esterases) cleave the masking group, releasing the active parent compound.

A common strategy is to create an N-acyloxymethyl prodrug.

Experimental Workflow for Prodrug Synthesis and Evaluation

Caption: Workflow for the synthesis and evaluation of a prodrug of 4-(3-Fluorophenyl)pyrrolidin-2-one.

Strategy 2: Nanoparticle-Based Delivery

Encapsulating 4-(3-Fluorophenyl)pyrrolidin-2-one into a nanoparticle carrier can bypass the need for passive diffusion across the lipid bilayer. These formulations are typically taken up by cells through endocytic pathways.

Common Nanoparticle Types:

-

Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic compounds.

-

Polymeric Nanoparticles: Formed from biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)).

Quantitative Comparison of Delivery Strategies

| Delivery Strategy | Expected Fold Increase in Intracellular Concentration (Relative to Parent Compound) | Key Advantages | Key Considerations |

| Parent Compound | 1x (Baseline) | Simple to use | Potential for low permeability |

| Prodrug | 5-50x | Covalent modification, high loading capacity | Requires chemical synthesis, potential for incomplete cleavage |

| Liposomal Formulation | 10-100x | Biocompatible, can encapsulate various compounds | Potential for instability, batch-to-batch variability |

| Polymeric Nanoparticles | 10-100x | Controlled release possible, good stability | Can be more complex to synthesize, potential for toxicity |

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This is a high-throughput, cell-free assay to predict passive membrane permeability.

Materials:

-

PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)

-

Phospholipid solution (e.g., phosphatidylcholine in dodecane)

-

Donor solution: 4-(3-Fluorophenyl)pyrrolidin-2-one in a buffer at a known concentration.

-